molecular formula C14H15F3N2O5 B2609235 N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034304-58-8

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2609235
CAS No.: 2034304-58-8
M. Wt: 348.278
InChI Key: XGLATNQZHCISJC-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound characterized by the presence of a hydroxyoxolan ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common approach is the reaction of 3-hydroxyoxolan-3-ylmethylamine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would produce an amine.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyoxolan ring and trifluoromethoxyphenyl group can interact with specific sites on the target molecule, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
  • Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the combination of its hydroxyoxolan ring and trifluoromethoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical development.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O5/c15-14(16,17)24-10-3-1-9(2-4-10)19-12(21)11(20)18-7-13(22)5-6-23-8-13/h1-4,22H,5-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLATNQZHCISJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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